molecular formula C16H25NO2 B13099348 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid

Cat. No.: B13099348
M. Wt: 263.37 g/mol
InChI Key: SGJVCNCXIJHYIN-UHFFFAOYSA-N
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Description

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid is an organic compound with the molecular formula C16H25NO2 It is characterized by the presence of a phenylacetic acid core substituted with a bis(2-methylpropyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid typically involves the reaction of phenylacetic acid with bis(2-methylpropyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical effects. The specific pathways involved depend on the context of its use and the biological systems being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis(2-methylpropyl)amino]-2-phenylpropanoic acid
  • 2-[Bis(2-methylpropyl)amino]-2-phenylbutanoic acid
  • 2-[Bis(2-methylpropyl)amino]-2-phenylpentanoic acid

Uniqueness

2-[Bis(2-methylpropyl)amino]-2-phenylacetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-[bis(2-methylpropyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C16H25NO2/c1-12(2)10-17(11-13(3)4)15(16(18)19)14-8-6-5-7-9-14/h5-9,12-13,15H,10-11H2,1-4H3,(H,18,19)

InChI Key

SGJVCNCXIJHYIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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